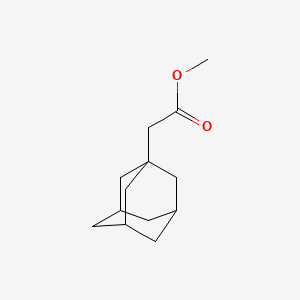

Methyl 2-(1-adamantyl)acetate

Vue d'ensemble

Description

Methyl 2-(1-adamantyl)acetate is an organic compound featuring an adamantane core, which is a tricyclic hydrocarbon known for its stability and unique structural properties The adamantane framework is often utilized in various fields due to its rigidity and ability to enhance the stability of the compounds it is part of

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-adamantyl)acetate typically involves the esterification of 2-(1-adamantyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(1-adamantyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The adamantyl group can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under radical conditions.

Major Products Formed:

Oxidation: 2-(1-adamantyl)acetic acid or 2-(1-adamantyl)acetone.

Reduction: 2-(1-adamantyl)ethanol.

Substitution: Halogenated adamantyl derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

Methyl 2-(1-adamantyl)acetate serves as a crucial building block in organic synthesis. Its structure allows for the generation of more complex molecules, particularly those with enhanced stability. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a valuable intermediate in synthetic chemistry.

| Reaction Type | Reaction Example | Major Products Formed |

|---|---|---|

| Oxidation | Using potassium permanganate | 2-(1-adamantyl)acetic acid |

| Reduction | With lithium aluminum hydride | 2-(1-adamantyl)ethanol |

| Substitution | Halogenation with bromine | Halogenated adamantyl derivatives |

Biological Applications

Drug Delivery and Antiviral Properties

The stability of the adamantane core in this compound makes it an attractive candidate for drug delivery systems. Research has indicated its potential in enhancing the bioavailability of therapeutic agents. Additionally, derivatives of adamantane are explored for their antiviral properties, particularly against influenza viruses and other pathogens.

Case Study: Biocatalytic Oxidation

In a study focusing on the biocatalytic oxidation of adamantane frameworks, this compound was utilized as a substrate to improve enzyme interaction. The modification led to increased enzyme affinity and catalytic activity, producing significant amounts of desired metabolites like 4-hydroxy derivatives. This showcases the compound's utility in biochemical applications and enzyme engineering .

Medicinal Chemistry

Anticancer Research

this compound has been investigated for its potential anticancer properties. Its unique structure allows for interactions with biological targets that may inhibit cancer cell proliferation. Research highlights the importance of adamantane derivatives in drug design, particularly in developing selective agents that target specific cancer pathways .

Therapeutic Compositions

The compound's derivatives have been included in formulations aimed at treating various diseases due to their favorable pharmacokinetic profiles. The ability to modify the adamantane framework enhances the therapeutic potential of these compounds.

Industrial Applications

High-Performance Polymers

this compound is utilized in the production of high-performance polymers. Its structural properties contribute to materials that exhibit excellent thermal stability and mechanical strength. These polymers are increasingly used in applications such as coatings, adhesives, and electronic components.

Mécanisme D'action

The mechanism of action of methyl 2-(1-adamantyl)acetate in biological systems often involves the interaction of the adamantane core with specific molecular targets. The rigidity and bulkiness of the adamantane structure can enhance the binding affinity to certain receptors or enzymes, thereby modulating their activity. This compound can also act as a hydrophobic moiety, facilitating the transport of drugs across cell membranes.

Comparaison Avec Des Composés Similaires

- Methyl 1-adamantylacetate

- 2-(1-adamantyl)acetic acid

- 1-adamantylmethyl acetate

Comparison: Methyl 2-(1-adamantyl)acetate is unique due to the position of the ester group on the adamantyl framework, which can influence its reactivity and interaction with other molecules. Compared to methyl 1-adamantylacetate, the 2-position substitution can lead to different steric and electronic effects, potentially altering its chemical and biological properties. The presence of the adamantane core in all these compounds provides a common feature of enhanced stability and rigidity, making them valuable in various applications.

Activité Biologique

Methyl 2-(1-adamantyl)acetate is a compound derived from the adamantane structure, which is known for its unique three-dimensional arrangement and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and applications in medicinal chemistry.

This compound has the molecular formula and features an adamantyl group, which contributes to its stability and biological interactions. The adamantane moiety is characterized by its rigid structure, which enhances binding affinity to various biological targets through hydrophobic interactions and van der Waals forces.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. Table 1 summarizes the findings from various research efforts:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5 - 500 µg/mL | 125 - >2000 µg/mL |

| Candida albicans | Varies by strain | Varies by strain |

These results indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The adamantyl group enhances the compound's ability to penetrate biological membranes and interact with lipid bilayers, which may disrupt microbial cell integrity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Antiviral Properties : Research has indicated that compounds with an adamantane structure can exhibit antiviral activity, particularly against influenza viruses. This compound's structural similarity to known antiviral agents suggests it may also possess similar properties .

- Drug Metabolism : In vitro studies have shown that this compound undergoes metabolic transformations that could influence its pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential .

- Cytotoxicity Studies : Preliminary cytotoxicity assays have demonstrated that while some derivatives of adamantane exhibit toxicity at high concentrations, this compound shows a favorable safety profile at lower doses, making it a candidate for further exploration in medicinal chemistry .

Propriétés

IUPAC Name |

methyl 2-(1-adamantyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-15-12(14)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIVXJGBKLZCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181644 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27174-71-6 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was methyl 2-(1-adamantyl)acetate used as a substrate in this study, and what were the observed outcomes?

A1: This research aimed to enhance the biocatalytic oxidation of adamantane frameworks using CYP101B1. Simple adamantane derivatives like 1- and 2-adamantanol showed poor activity with this enzyme []. this compound was designed as a substrate with an acetate ester directing group to improve enzyme interaction. The study found that this modification significantly increased the enzyme's affinity for the substrate and boosted its catalytic activity. The reaction primarily produced the 4-hydroxy metabolite, highlighting the selectivity achieved through substrate engineering [].

Q2: How does the use of ester directing groups, like in this compound, compare to other approaches for biocatalytic oxidation of adamantane frameworks?

A2: The research demonstrated that incorporating ester directing groups, such as the acetate group in this compound, leads to a remarkable improvement in the efficiency and selectivity of CYP101B1-catalyzed oxidation of adamantane structures []. Compared to unprotected adamantanols, the ester derivatives exhibited significantly higher affinity for the enzyme and resulted in a higher product formation rate. This approach offers a promising alternative to traditional chemical synthesis methods, which often require harsh conditions and may lack regioselectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.